molecular formula C11H16N2O B2945457 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde CAS No. 1780151-15-6

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde

Cat. No.: B2945457
CAS No.: 1780151-15-6
M. Wt: 192.262
InChI Key: HSPAQWFCGIZWHS-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde is a chemical compound with the molecular formula C11H16N2O It is a pyrazole derivative characterized by the presence of a tert-butyl group at the first position, a cyclopropyl group at the fifth position, and an aldehyde group at the third position of the pyrazole ring

Preparation Methods

The synthesis of 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde can be compared with other pyrazole derivatives such as:

  • 1-Tert-butyl-3-methylpyrazole-5-carbaldehyde
  • 1-Cyclopropyl-3-methylpyrazole-5-carbaldehyde
  • 1-Tert-butyl-5-phenylpyrazole-3-carbaldehyde

These compounds share similar structural features but differ in the substituents attached to the pyrazole ring. The uniqueness of this compound lies in its specific combination of tert-butyl, cyclopropyl, and aldehyde groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(8-4-5-8)6-9(7-14)12-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPAQWFCGIZWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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